(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core and a piperidine ring substituted with a methylsulfonyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be synthesized through cyclization reactions involving appropriate precursors The piperidine ring is then introduced via nucleophilic substitution or addition reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Methylsulfonyl chloride, various bases or acids depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone include other pyrazolo[1,5-a]pyrazine derivatives and piperidine-substituted molecules. Examples include:
- Pyrazolo[1,5-a]pyrazine derivatives with different substituents.
- Piperidine compounds with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)16-6-3-11(4-7-16)13(18)15-8-9-17-12(10-15)2-5-14-17/h2,5,11H,3-4,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTFXNIQGZTAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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